

# Structure Elucidation of 2-Bromo-4-chloroanisole: A Technical Guide

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## Compound of Interest

Compound Name: *2-Bromo-4-chloroanisole*

Cat. No.: *B057475*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **2-Bromo-4-chloroanisole**, a key intermediate in various synthetic applications. This document details the compound's physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and characterization.

## Compound Identification and Physical Properties

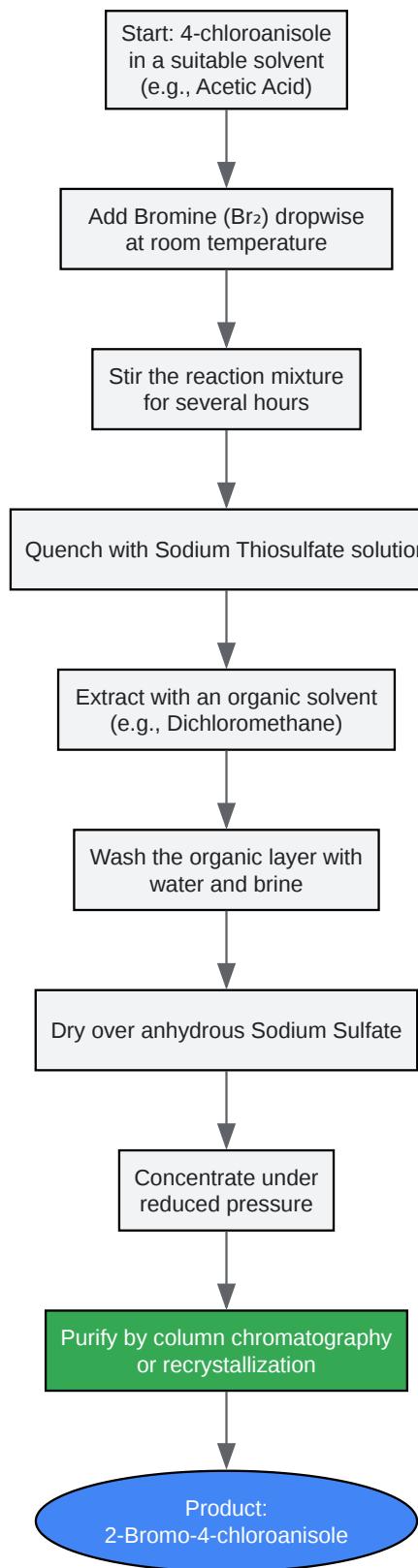
**2-Bromo-4-chloroanisole** is a halogenated aromatic ether. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Name	2-Bromo-4-chloro-1-methoxybenzene	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	60633-25-2	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrClO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	221.48 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to off-white crystalline solid	<a href="#">[5]</a>
Melting Point	28.6-29.1 °C	<a href="#">[5]</a>
Boiling Point	238.5 °C at 760 mmHg	<a href="#">[5]</a>
Density	1.625 g/cm <sup>3</sup>	<a href="#">[5]</a>
SMILES	COc1ccc(Cl)cc1Br	<a href="#">[4]</a>
InChIKey	YJEMGEBDXDPBSP-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>

## Synthesis Protocol

A common synthetic route to **2-Bromo-4-chloroanisole** involves the electrophilic bromination of 4-chloroanisole. The methoxy group is an ortho-, para-director; since the para position is blocked by the chloro substituent, the bromine will be directed to the ortho position.

## Experimental Workflow: Synthesis of 2-Bromo-4-chloroanisole

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Caption: Synthetic workflow for **2-Bromo-4-chloroanisole**.

## Detailed Methodology

- **Dissolution:** Dissolve 4-chloroanisole in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.
- **Bromination:** Slowly add an equimolar amount of bromine ( $\text{Br}_2$ ) dropwise to the solution at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
- **Reaction Monitoring:** Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
- **Washing:** Wash the organic layer sequentially with water and brine to remove any water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system to yield pure **2-Bromo-4-chloroanisole**.

## Spectroscopic Data and Structure Elucidation

The structure of **2-Bromo-4-chloroanisole** is confirmed through a combination of spectroscopic techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides information about the number and chemical environment of the protons in the molecule.

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~7.5	d	1H	H-3
~7.2	dd	1H	H-5
~6.8	d	1H	H-6
~3.9	s	3H	-OCH <sub>3</sub>

Note: Predicted values based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and instrument.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~155	C-1 (C-O)
~112	C-2 (C-Br)
~133	C-3
~128	C-4 (C-Cl)
~130	C-5
~115	C-6
~56	-OCH <sub>3</sub>

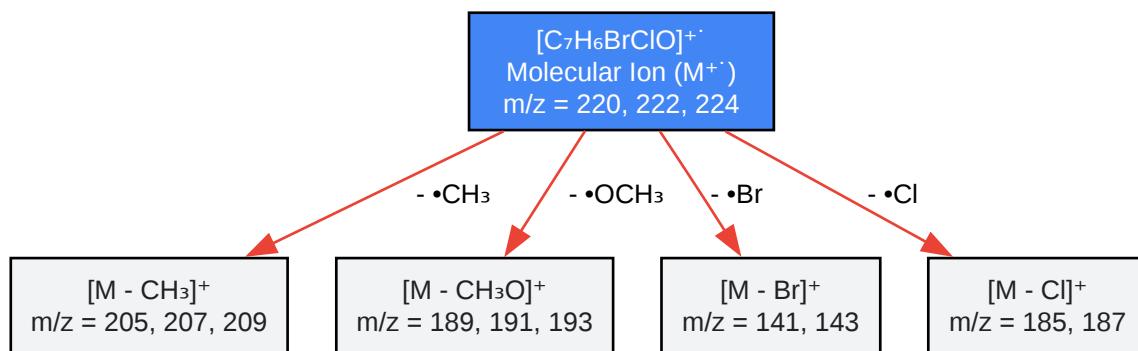
Note: Predicted values based on typical chemical shifts for substituted anisoles.

## Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The NIST WebBook and other sources

confirm the availability of mass spectral data for **2-Bromo-4-chloroanisole**.[\[1\]](#)[\[2\]](#)

### Expected Fragmentation Pathway



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Caption: Predicted mass spectrometry fragmentation of **2-Bromo-4-chloroanisole**.

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio) and chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and its fragments.

## Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The NIST WebBook indicates the availability of IR spectral data for **2-Bromo-4-chloroanisole**.[\[1\]](#)

### Expected IR Absorptions

Wavenumber (cm <sup>-1</sup> )	Assignment
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (methyl)
1600-1450	C=C stretch (aromatic ring)
1250-1200	C-O-C stretch (asymmetric)
1050-1000	C-O-C stretch (symmetric)
850-750	C-H bend (aromatic)
~700	C-Cl stretch
~650	C-Br stretch

## Conclusion

The structural elucidation of **2-Bromo-4-chloroanisole** is achieved through a systematic approach combining chemical synthesis and spectroscopic analysis. The data presented in this guide provide a comprehensive framework for the identification and characterization of this important chemical intermediate, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

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